![molecular formula C22H14FN5OS B2783359 4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891099-41-5](/img/structure/B2783359.png)
4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
The compound “4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a triazolo[4,3-b]pyridazine ring, a thiophene ring, and a fluorobenzene ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the fluorine atom on the benzene ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .Scientific Research Applications
- Thiophene derivatives, including the compound , have drawn interest as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science .
- Electrochromic materials change color in response to an applied voltage. Fluorinated thiophenes, like the compound , have been investigated for their electrochromic behavior .
- Related 1,2,4-triazole derivatives have demonstrated cytotoxic effects . Although not directly studied for this compound, the presence of the triazole moiety suggests potential biological activity.
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Electrochromic Materials
Cytotoxicity and Anticancer Potential
Molecular Docking Studies and Anti-HIV Activity
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
These interactions can lead to conformational changes in the target proteins, potentially altering their function .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
For instance, the fluorine atom may enhance the compound’s metabolic stability, while the benzamide moiety may influence its absorption and distribution .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that the compound may exert its effects by modulating the activity of its target proteins, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways .
properties
IUPAC Name |
4-fluoro-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5OS/c23-16-7-3-15(4-8-16)22(29)24-17-9-5-14(6-10-17)18-11-12-20-25-26-21(28(20)27-18)19-2-1-13-30-19/h1-13H,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFHKLXNXYIPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide |
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